molecular formula C20H18O4 B5806997 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No. B5806997
M. Wt: 322.4 g/mol
InChI Key: QUBOOSBPHLNSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as DMEP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects, depending on the context and concentration of exposure. In vitro studies have shown that 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. In vivo studies have shown that 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can reduce inflammation and oxidative stress in animal models of various diseases, including cancer, arthritis, and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been shown to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one limitation of using 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is its potential toxicity and side effects, which may vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the research and development of 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one. One area of interest is the identification of novel targets and pathways for 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, which may expand its potential applications in various fields. Another area of interest is the optimization of 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one synthesis and purification methods, which may improve the yield and purity of the compound. Additionally, there is a need for more comprehensive studies on the safety and toxicity of 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, particularly in vivo studies that mimic human exposure scenarios.

Synthesis Methods

7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethylphenylacetic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been studied for its potential use in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been tested as a plant growth regulator and insecticide. In material science, 7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been used as a precursor for the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name

7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-4-5-15(8-13(12)2)18(21)11-23-16-6-7-17-14(3)9-20(22)24-19(17)10-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBOOSBPHLNSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-4-methylchromen-2-one

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